3-(Ethylsulfonamido)phenylboronic acid
Overview
Description
3-(Ethylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO4S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethylsulfonamido group attached to a phenyl ring, which is further connected to a boronic acid group . The molecular weight of this compound is 229.06 .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 438.5±55.0 °C and its predicted density is 1.36±0.1 g/cm3 . The compound should be stored in an inert atmosphere at room temperature . The predicted pKa value is 7.83±0.10 .Scientific Research Applications
Carbohydrate Chemistry
3-(Ethylsulfonamido)phenylboronic acid and its derivatives, like phenylboronic acid, are significant in carbohydrate chemistry. They condense with diols to form cyclic esters, which are crucial for synthesizing specifically substituted or oxidized sugar derivatives. This ability makes them valuable in chromatography and electrophoresis, particularly in the separation and isolation of polyhydroxy compounds (Ferrier, 1972).
Catalysis
Phenylboronic acid, similar to this compound, is used as a non-toxic catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its role in enhancing reaction efficiency and environmental sustainability (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Nanomaterial Fabrication
Phenylboronic acid-decorated polymeric nanomaterials, related to this compound, are extensively used in advanced bio-applications. Their unique chemistry allows for the formation of reversible complexes with polyols, enabling their use in drug delivery systems and biosensors (Lan & Guo, 2019).
Glucose-Responsive Materials
Similar compounds, like phenylboronic acid-based glucose-responsive materials, are being researched for potential applications in insulin delivery due to their ability to respond to glucose levels. This is particularly relevant for constructing glucose-responsive systems for drug delivery (Ma & Shi, 2014).
Anticancer Research
Phenylboronic acid derivatives, akin to this compound, have been investigated for their antiproliferative potential and proapoptotic properties in cancer cell lines, indicating their potential in experimental oncology (Psurski et al., 2018).
Tumor Targeting
Phenylboronic acid-decorated nanoparticles are being studied for enhanced tumor targeting and penetration, which is a significant area of interest for compounds like this compound. Their ability to improve tumor accumulation and antitumor effect is noteworthy (Wang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
3-(Ethylsulfonamido)phenylboronic acid could potentially be used in the design of glucose-sensitive hydrogels, which are of interest for researchers considering the large number of diabetes patients worldwide . These hydrogels could be suitable candidates for the design of insulin delivery systems .
Properties
IUPAC Name |
[3-(ethylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODGYEZPCAFKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674475 | |
Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-41-7 | |
Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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